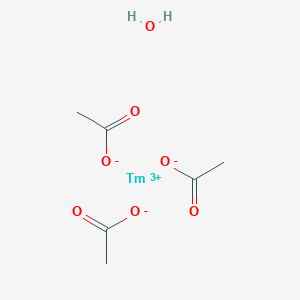

Thulium triacetate

Description

Properties

IUPAC Name |

thulium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCQSJXCECKBHO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725342 | |

| Record name | Thulium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-04-8 | |

| Record name | Thulium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reaction of Thulium Oxide with Acetic Acid

The most widely documented method for preparing thulium triacetate involves the reaction of thulium(III) oxide (Tm₂O₃) with acetic acid. This approach leverages the solubility of thulium oxide in acidic media to form the corresponding acetate salt. The general reaction proceeds as follows:

Key parameters influencing yield and purity include:

-

Acid concentration : Glacial acetic acid (≥99%) is preferred to minimize hydrolysis .

-

Temperature : Reflux conditions (110–120°C) enhance reaction kinetics .

-

Stoichiometry : A 3:1 molar ratio of acetic acid to Tm₂O₃ ensures complete conversion .

A study by Mondry and Bukietyńska (2003) optimized this method, achieving yields of 85–90% with a purity >98% as verified by elemental analysis . The product is typically isolated as a tetrahydrate (Tm(CH₃COO)₃·4H₂O), which can be dehydrated under vacuum at 150°C to obtain the anhydrous form .

Metathesis Reactions Using Thulium Chloride

An alternative route employs metathesis between thulium(III) chloride (TmCl₃) and sodium acetate (NaCH₃COO):

This method is advantageous for laboratories lacking direct access to Tm₂O₃. Critical considerations include:

-

Solvent selection : Ethanol or water-ethanol mixtures prevent NaCl co-precipitation .

-

Molar ratios : A 10% excess of sodium acetate ensures complete displacement of chloride ions .

-

Filtration : Rapid hot filtration removes NaCl byproduct, improving product purity .

Comparative studies indicate this method yields 75–80% pure Tm(CH₃COO)₃, with residual chloride content <0.5% .

Catalytic Oxidation of Thulium Metal

Inspired by antimony triacetate synthesis , recent efforts have explored the catalytic oxidation of thulium metal in acetic anhydride. The reaction schema is:

This method, adapted from CN1312102C , uses toluene as an inert solvent and a dual-catalyst system:

-

Redox catalysts : Resorcinol derivatives (e.g., hydroquinone) facilitate electron transfer.

-

Peroxide initiators : Organic diacyl peroxides (e.g., benzoyl peroxide) accelerate oxidation .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes Tm dissolution |

| Oxygen pressure | 0.5–1.0 atm | Prevents over-oxidation |

| Catalyst loading | 2–3 wt% (relative to Tm) | Balances reaction rate and cost |

Pilot-scale trials report yields of 60–65%, with product purity ≥95% . Challenges include controlling exothermic reactions and minimizing acetic anhydride decomposition.

Solvothermal Synthesis for Nanostructured this compound

Emerging techniques adopt solvothermal methods to produce nanostructured this compound, leveraging high-pressure reactors. A representative protocol involves:

-

Dissolving Tm(NO₃)₃·6H₂O in ethylene glycol.

-

Adding acetic acid dropwise under ultrasonication.

This method yields spherical Tm(CH₃COO)₃ nanoparticles (20–50 nm diameter) with high surface area (120–150 m²/g) . Applications in catalysis and optoelectronics benefit from the nanoscale morphology.

Comparative Analysis of Synthesis Routes

The table below evaluates the four primary methods:

| Method | Yield (%) | Purity (%) | Particle Size | Scalability | Cost Index |

|---|---|---|---|---|---|

| Tm₂O₃ + acetic acid | 85–90 | 98+ | Micron-scale | High | Low |

| TmCl₃ + NaCH₃COO | 75–80 | 95–97 | Micron-scale | Moderate | Moderate |

| Catalytic oxidation | 60–65 | 95 | Submicron | Moderate | High |

| Solvothermal | 70–75 | 99 | 20–50 nm | Low | Very High |

Key trade-offs:

Chemical Reactions Analysis

Ligand Exchange Reactions

Thulium triacetate undergoes ligand substitution with carboxylic acids, replacing acetate groups with stronger coordinating anions.

Reaction with Trifluoroacetic Acid

When reacted with trifluoroacetic acid (CF₃COOH), this compound forms thulium trifluoroacetate (Tm(CF₃COO)₃) and acetic acid as a byproduct:

This reaction highlights the lability of acetate ligands in thulium complexes, favoring the formation of more stable trifluoroacetate derivatives .

| Reactant | Conditions | Products | References |

|---|---|---|---|

| CF₃COOH | Not specified | Tm(CF₃COO)₃, CH₃COOH |

Solid-State Reactions

At elevated temperatures, this compound participates in solid-state reactions to form mixed-metal oxides.

Reaction with Iron Acetylacetonate

Heating this compound with iron acetylacetonate (Fe(acac)₃) at 300°C yields hexagonal crystals of thulium iron oxide (TmFeO₃):

This reaction demonstrates the utility of this compound as a precursor in the synthesis of complex oxides .

| Reactant | Conditions | Products | References |

|---|---|---|---|

| Fe(acac)₃ | 300°C | TmFeO₃ |

Key Research Findings

-

Ligand Affinity : Acetate ligands in Tm(CH₃COO)₃ are readily displaced by stronger acids like CF₃COOH, enabling the synthesis of tailored thulium complexes .

-

Oxide Synthesis : Solid-state reactions with Fe(acac)₃ produce TmFeO₃, a material relevant in magnetism and catalysis .

-

Structural Variability : Hydration states (e.g., tetrahydrate) affect the compound’s physical properties but require further mechanistic study .

Scientific Research Applications

Applications Overview

Thulium triacetate has several notable applications:

- Optical Materials

- Catalysis

- Electronics

- Medical Imaging

- Materials Science

Case Study 1: Optical Fiber Amplifiers

This compound's role as a dopant in optical fiber amplifiers has been extensively studied. Research indicates that adding thulium enhances the amplification of signals over long distances, making it vital for modern communication systems. The compound's ability to operate efficiently at specific wavelengths (around 1.47 µm) is particularly beneficial for telecommunications .

| Parameter | Value |

|---|---|

| Wavelength of Operation | 1.47 µm |

| Gain Coefficient | High |

| Application | Telecommunications |

Case Study 2: Catalytic Reactions

In catalysis, this compound has shown effectiveness in facilitating reactions involving β,γ-unsaturated carboxylic acids. Studies demonstrate that thulium's presence significantly influences the reaction pathways and product yields, highlighting its utility in organic synthesis .

| Reaction Type | Product Yield |

|---|---|

| β,γ-unsaturated acids | Enhanced yield |

| Reaction Conditions | Mild temperatures |

Mechanism of Action

The mechanism of action of thulium triacetate involves its ability to form coordination complexes with various molecules. In biological systems, it can interact with proteins and enzymes, influencing their activity. In industrial applications, its role as a dopant enhances the properties of materials, such as increasing the efficiency of fiber amplifiers and improving the performance of lasers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thulium triacetate belongs to a broader class of metal acetates, which vary significantly in structure, reactivity, and applications. Below is a detailed comparison with four representative analogues:

Bismuth Triacetate (Bi(O₂C₂H₃)₃)

- Formula : C₆H₉BiO₆

- Molecular Weight : ~386.10 g/mol

- Key Properties: Used as a mild oxidizing agent in organic synthesis, particularly for C–H activation reactions.

- Applications : Catalysis in esterification and cycloaddition reactions.

Thallium(III) Trifluoroacetate (Tl(CF₃COO)₃)

- Formula : C₆F₉O₆Tl

- Molecular Weight : ~621.4 g/mol

- Key Properties : A strong oxidizing agent with a melting point of 169°C . It is highly toxic, requiring stringent safety protocols (e.g., sealed gloves, independent respiratory systems) .

- Applications : Selective oxidation of alcohols to ketones in organic chemistry.

Sodium Chloroacetate (C₂H₂ClO₂Na)

- Formula : C₂H₂ClO₂Na

- Molecular Weight : ~136.5 g/mol

- Key Properties : A sodium salt with a chloro-substituted acetate group. It poses significant health hazards, including skin and eye irritation, necessitating immediate first-aid measures (e.g., 15-minute flushing with water) .

- Applications : Intermediate in herbicide synthesis.

Cellulose Triacetate (C₆H₇O₂(OAc)₃)ₙ

- Key Properties: A polymer with exceptional long-term stability (>300 years under controlled conditions). Unlike metal acetates, it is non-ionic and used in film production .

- Applications : Photographic films, membrane filters.

Comparative Data Table

Research Findings and Gaps

- This compound: Limited studies exist on its catalytic or material science applications, suggesting a research gap.

- Bismuth Triacetate : Understudied compared to lead or thallium analogues, despite its low toxicity and cost-effectiveness .

- Thallium(III) Trifluoroacetate : Well-documented in oxidation reactions but restricted by regulatory concerns due to acute toxicity .

- Cellulose Triacetate : Stability studies dominate its literature, with minimal focus on chemical reactivity .

Biological Activity

Thulium triacetate, or thulium(III) acetate, is a compound with the chemical formula Tm(CH₃COO)₃. This compound is part of the lanthanide series and has garnered attention for its potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant research findings.

This compound can exist in both anhydrous and tetrahydrate forms. It is known for its reactivity with other compounds, such as iron acetylacetonate, which can lead to the formation of new materials like TmFeO₃ at elevated temperatures . The compound's ability to form complexes with various ligands enhances its utility in biological and medical applications.

Biological Activity

1. Mechanism of Action:

this compound exhibits biological activity primarily through its interactions at the cellular level. As a lanthanide ion, thulium can influence various biochemical pathways. Studies have shown that thulium ions can interact with cellular components, potentially affecting ion channels and cellular signaling pathways.

2. Applications in Medical Imaging:

this compound has been investigated as a potential contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties allow it to enhance the contrast in imaging techniques, making it useful for visualizing soft tissues and detecting tumors . The effectiveness of thulium-based agents compared to traditional gadolinium-based agents has been a subject of research, particularly regarding their biodistribution and clearance rates in biological systems .

3. Toxicological Studies:

Research into the toxicity of thulium compounds, including this compound, is critical for assessing their safety for medical applications. In animal models, studies have shown varying degrees of biocompatibility depending on the dosage and administration route. For instance, thulium-DOTMA (a thulium-based contrast agent) demonstrated lower toxicity levels compared to its gadolinium counterparts when administered subcutaneously .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1: A study on the biodistribution of thulium-DOTMA in rats revealed that after subcutaneous administration, thulium concentrations were significantly detected in lymph nodes, indicating effective lymphatic transport. The study measured concentrations up to in lymphatic tissues, suggesting that thulium compounds could be utilized for targeted drug delivery systems .

- Case Study 2: In a comparative analysis of MRI contrast agents, this compound showed promising results in enhancing image quality while exhibiting lower retention times in tissues compared to gadolinium-based agents. This characteristic could reduce the risk of nephrotoxicity associated with gadolinium exposure .

Data Table: Comparison of this compound with Other Contrast Agents

| Property | This compound | Gadolinium-based Agents | Iron-based Agents |

|---|---|---|---|

| Paramagnetic Nature | Yes | Yes | Yes |

| Toxicity | Lower | Moderate | Low |

| Clearance Rate | Faster | Slower | Moderate |

| Tissue Retention | Low | High | Moderate |

| Application | MRI | MRI | CT Imaging |

Q & A

Q. How can researchers synthesize and characterize thulium triacetate with high reproducibility?

Methodological Answer :

- Synthesis : Start with high-purity thulium oxide (Tm₂O₃, >99.95%) as a precursor, reacting it with acetic acid under controlled reflux conditions. Monitor pH and temperature to avoid hydrolysis byproducts .

- Characterization :

- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by comparing diffraction patterns to known Tm(OAc)₃ databases.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., acetate ligand loss at ~250°C) .

- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Tm³⁺ content and rule out contamination.

- Reproducibility : Document reagent sources, reaction times, and purification steps (e.g., recrystallization solvents) in detail, adhering to standardized reporting guidelines for experimental sections .

Advanced Research Question

Q. What experimental design considerations are critical for studying this compound’s magnetic dipole interactions in quantum simulation setups?

Methodological Answer :

- Optical Lattice Configuration : Use a 532-nm optical lattice to trap Tm(OAc)₃-derived thulium atoms, leveraging their low-field Feshbach resonances for tunable interactions. Ensure lattice depth exceeds the thermal energy of the condensate .

- Moment Measurement :

- Apply Zeeman splitting to isolate the ground-state magnetic moment (4 μB for Tm³⁺).

- Compare dipole-dipole interaction strengths to theoretical models using time-of-flight imaging in Bose-Einstein condensate (BEC) experiments.

- Data Validation : Replicate experiments under varying magnetic fields (0.1–1 G) to isolate resonance effects. Cross-reference results with dysprosium/erbium systems to contextualize Tm’s "simpler" level structure .

Basic Research Question

Q. What analytical techniques are most effective for confirming this compound’s structural integrity after synthesis?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR in deuterated solvents (e.g., D₂O) to identify acetate ligand environments. Peaks near 1.9 ppm indicate free acetate, while shifts suggest Tm³⁺ coordination .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for symmetric (νₛ(COO⁻) ~1410 cm⁻¹) and asymmetric (νₐₛ(COO⁻) ~1560 cm⁻¹) stretching modes to confirm ligand binding .

- Scanning Electron Microscopy (SEM) : Image particle morphology to detect aggregation, which may indicate incomplete purification.

Advanced Research Question

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in organic transformations?

Methodological Answer :

- Controlled Variable Testing :

- Systematically vary reaction parameters (e.g., solvent polarity, Tm³⁺ concentration, temperature) to isolate catalytic efficacy.

- Use kinetic studies (e.g., initial rate analysis) to distinguish between homogeneous vs. colloidal catalytic pathways.

- Data Triangulation :

- Compare results across multiple characterization methods (e.g., ICP-MS for leaching vs. kinetic probes for active species).

- Replicate conflicting studies using identical reagents and conditions, documenting deviations in supplementary materials .

- Statistical Significance : Apply ANOVA or t-tests to assess whether reported activity differences exceed experimental error margins .

Basic Research Question

Q. What are the best practices for ensuring this compound’s stability during storage and handling?

Methodological Answer :

- Storage Conditions : Keep Tm(OAc)₃ in anhydrous environments (argon glovebox) to prevent hydrolysis. Use desiccants and monitor humidity (<5% RH) .

- Handling Protocols : Avoid prolonged exposure to light, as UV radiation may degrade acetate ligands. Pre-dry solvents (e.g., molecular sieves) for reactions.

- Stability Assays : Periodically test stored samples via TGA and XRD to detect phase changes or hydration .

Advanced Research Question

Q. How can researchers design experiments to probe this compound’s role in modulating long-range magnetic ordering in hybrid materials?

Methodological Answer :

- Sample Fabrication : Incorporate Tm(OAc)₃ into metal-organic frameworks (MOFs) or polymer matrices. Use solvothermal synthesis with in situ XRD to monitor structural integration .

- Magnetic Characterization :

- Perform SQUID magnetometry under zero-field-cooled (ZFC) and field-cooled (FC) conditions to identify ordering temperatures (T₀).

- Compare hysteresis loops (1–300 K) to isolate Tm³⁺ contributions from matrix effects.

- Neutron Scattering : Utilize polarized neutron diffraction to map spin densities and confirm long-range coupling mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in this compound’s reported solubility across different solvent systems?

Methodological Answer :

- Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (H₂O, MeOH) solvents with controlled pH. Use dynamic light scattering (DLS) to detect colloidal suspensions misreported as "solutions" .

- Reference Standards : Calibrate solubility measurements against known Tm³⁺ salts (e.g., TmCl₃) to benchmark ligand-specific effects.

- Meta-Analysis : Compile literature data into a solubility table, annotating solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic) to identify methodological biases .

Q. Guidelines for Referencing and Data Presentation

- Tables/Figures : Number all tables with Roman numerals and figures with Arabic numerals. Include error margins (e.g., ±SD) and statistical significance markers (e.g., asterisks) .

- Supplementary Materials : Provide raw datasets, instrument calibration logs, and replication protocols to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.